methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol, also known as BAY 41-8543, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and neurotransmitter release. This compound 41-8543 has been found to enhance the activity of sGC and increase the production of cGMP, which leads to its various physiological effects.
Biochemical and Physiological Effects:
This compound 41-8543 has been found to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and inhibit the proliferation of cancer cells. This compound has also been found to have neuroprotective effects and enhance synaptic plasticity. In addition, this compound 41-8543 has been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One advantage of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 in lab experiments is its specificity for sGC activation. This compound has been found to selectively activate sGC and increase the production of cGMP, which makes it a useful tool for studying the physiological effects of cGMP. However, one limitation of using this compound 41-8543 is its potential toxicity at high concentrations. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. One direction is to investigate its potential applications in the treatment of cardiovascular diseases. This compound has been found to improve cardiac function in animal models of heart failure, and further studies may reveal its potential as a therapeutic agent for heart failure patients. Another direction is to investigate its potential applications in the treatment of cancer. This compound 41-8543 has been found to inhibit the proliferation of cancer cells, and further studies may reveal its potential as a cancer therapy. Finally, further studies may reveal the potential of this compound 41-8543 as a neuroprotective agent for the treatment of neurological disorders.
合成法
The synthesis method of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the reaction of 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of triethylamine and acetic acid. The resulting compound is then treated with methyl iodide to form this compound 41-8543. This synthesis method has been described in detail in a research paper by Stadler et al. (2008).
科学的研究の応用
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cardiovascular diseases, cancer, and neurological disorders.
特性
分子式 |
C28H27BrN4O4 |
|---|---|
分子量 |
563.4 g/mol |
IUPAC名 |
4-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C28H27BrN4O4/c1-4-36-22-13-19(25(23-15(2)30-32-27(23)34)24-16(3)31-33-28(24)35)12-21(29)26(22)37-14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,25H,4,14H2,1-3H3,(H2,30,32,34)(H2,31,33,35) |
InChIキー |
XFUKQTYLSZYGMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
正規SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
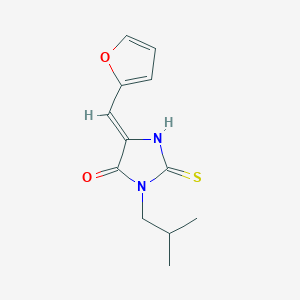
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
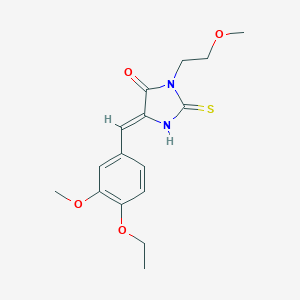

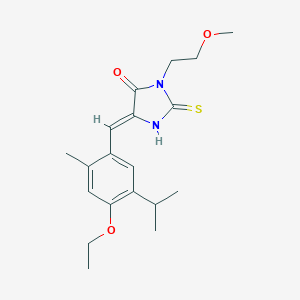
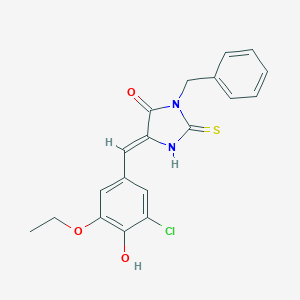
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
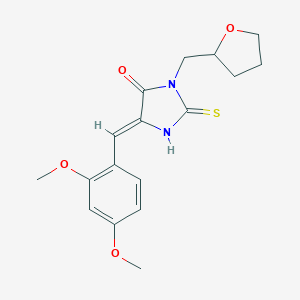
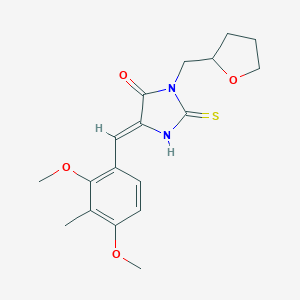
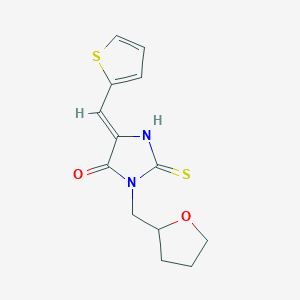
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)